N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused pyrazole-quinoline core. Key structural features include:
- Pyrazoloquinoline backbone: Provides rigidity and planar geometry, facilitating interactions with biological targets.
- Substituents: 2-(p-tolyl) group: A methyl-substituted phenyl ring at position 2, enhancing lipophilicity.
Properties
Molecular Formula |
C26H22N4O3 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O3/c1-16-7-10-19(11-8-16)30-26(32)21-15-27-22-12-9-17(13-20(22)24(21)29-30)25(31)28-14-18-5-3-4-6-23(18)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
DNMIWMDFOIGFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Research Implications
- Synthetic Optimization : The target compound’s synthesis may require tailored conditions due to steric hindrance from the 2-methoxybenzyl group.
- Biological Activity: The carboxamide and methoxy groups position it as a candidate for targeting enzymes or receptors requiring H-bond donors/acceptors.
- Polymorphism Risk : highlights the need for crystallographic studies to ensure consistent pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
